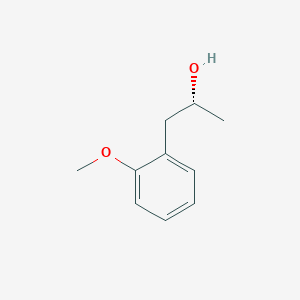

(2R)-1-(2-methoxyphenyl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-1-(2-methoxyphenyl)propan-2-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its chiral center, making it optically active. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (2-methoxyphenyl)propan-2-one, using a chiral reducing agent to ensure the desired stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium or platinum under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.

化学反応の分析

Types of Reactions

(2R)-1-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: (2-methoxyphenyl)propan-2-one or (2-methoxyphenyl)propanal.

Reduction: (2R)-1-(2-methoxyphenyl)propane.

Substitution: Various substituted phenylpropanols depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- (2R)-1-(2-methoxyphenyl)propan-2-ol serves as a precursor in the synthesis of various pharmaceuticals, particularly in developing chiral drugs that require specific stereochemistry for biological activity.

- Its unique structure allows it to interact with biological targets, making it a candidate for further medicinal chemistry studies.

- Antioxidant Activity :

- Biological Activity :

Chemical Applications

- Chiral Building Block :

-

Reagent in Organic Reactions :

- This compound can undergo various chemical reactions including oxidation and substitution, making it versatile for synthetic organic chemistry applications. For example, it can be oxidized to form ketones or used in substitution reactions to introduce different functional groups.

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of several compounds, including this compound. The results indicated that this compound effectively scavenged free radicals and showed potential for inclusion in dietary supplements aimed at reducing oxidative damage.

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that this compound inhibits the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of (2R)-1-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. Pathways involved may include modulation of enzyme activity or receptor signaling.

類似化合物との比較

Similar Compounds

- (2S)-1-(2-methoxyphenyl)propan-2-ol

- 1-(2-methoxyphenyl)ethanol

- 1-(2-methoxyphenyl)propan-1-ol

Uniqueness

(2R)-1-(2-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications, setting it apart from its achiral or differently chiral counterparts.

生物活性

(2R)-1-(2-methoxyphenyl)propan-2-ol, also known as (2R)-1-(o-methoxyphenyl)propan-2-ol , is a chiral compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the use of chiral auxiliary methods or asymmetric synthesis techniques. The compound can be derived from the reaction of 2-methoxyphenylmagnesium bromide with acetone, leading to the formation of the desired alcohol in good yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological pathways such as:

- Neurotransmission : Potential effects on serotonin and dopamine receptors.

- Antioxidant Activity : Exhibiting properties that scavenge free radicals, which can protect cells from oxidative stress.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. A study measuring the compound's ability to reduce oxidative stress found that it effectively decreased levels of reactive oxygen species (ROS) in vitro. The half-maximal effective concentration (EC50) for antioxidant activity was determined to be approximately 25 µM, indicating a robust capacity to mitigate oxidative damage.

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been evaluated for antimicrobial activity. The minimum inhibitory concentration (MIC) against various bacterial strains was assessed, yielding the following results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Candida albicans | 60 |

These findings suggest that the compound possesses moderate antimicrobial properties, which could be harnessed in therapeutic applications.

Study on Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The treatment group exhibited a significant reduction in dopaminergic neuron loss compared to the control group. Behavioral assessments indicated improved motor function, suggesting potential therapeutic benefits in neurodegenerative conditions.

Evaluation of Cytotoxicity

Another study focused on the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several lines, including HepG2 (hepatocellular carcinoma), Caco-2 (colorectal carcinoma), and MG63 (osteosarcoma). Results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 30 |

| Caco-2 | 45 |

| MG63 | 35 |

These results demonstrate that while the compound exhibits cytotoxicity towards cancer cells, it shows selectivity based on cell type.

特性

IUPAC Name |

(2R)-1-(2-methoxyphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。